molecular formula C10H14IN3O5 B13428948 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one

Cat. No.: B13428948
M. Wt: 383.14 g/mol
InChI Key: WIEXHTNXWVBQFD-TWOTXZKJSA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an iodinated pyrimidine ring and a sugar moiety

Properties

Molecular Formula

C10H14IN3O5

Molecular Weight

383.14 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H14IN3O5/c1-10(18)6(16)5(3-15)19-8(10)14-2-4(11)7(12)13-9(14)17/h2,5-6,8,15-16,18H,3H2,1H3,(H2,12,13,17)/t5-,6+,8-,10-/m1/s1

InChI Key

WIEXHTNXWVBQFD-TWOTXZKJSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one typically involves multiple steps. One common method includes the iodination of a pyrimidine precursor followed by the attachment of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The iodinated pyrimidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one apart is its iodinated pyrimidine ring, which imparts unique chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents .

Biological Activity

The compound 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrimidine core with a sugar moiety. This structural arrangement is significant for its biological activity, particularly in relation to enzyme inhibition and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-aminopyrimidine, closely related to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that certain 2-aminopyrimidine compounds can inhibit biofilm formation in Gram-positive and Gram-negative bacteria. In an investigation involving various bacterial strains, one derivative demonstrated an 80% inhibition of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation at a concentration of 200 µM .

Table 1: Biofilm Inhibition Activity of 2-Aminopyrimidine Derivatives

CompoundMSSA Inhibition (%)MRSA Inhibition (%)
Compound 1083.980.1
Compound 15Marginal85.5

These findings suggest that the biological activity of the compound may extend to similar antimicrobial effects.

Anticancer Activity

The potential anticancer properties of pyrimidine derivatives have also been explored. Compounds with structural similarities have been shown to inhibit tumor cell proliferation effectively. For example, certain analogs have exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µM)
FNAHepG21.30
SAHAHepG217.25

The induction of apoptosis was confirmed through flow cytometry, indicating that these compounds can promote cell death in cancer cells through dose-dependent mechanisms .

The mechanisms by which these compounds exert their effects are varied and complex:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cellular processes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and microbial resistance .
  • Biofilm Disruption : The ability to inhibit biofilm formation suggests that these compounds may interfere with bacterial adhesion and colonization processes, thereby enhancing their antimicrobial efficacy .
  • Apoptosis Induction : The promotion of apoptosis in cancer cells indicates that these compounds can trigger programmed cell death pathways, which are critical for effective cancer therapy .

Case Studies

Several studies have documented the biological activities of related compounds:

  • A study highlighted the effectiveness of a specific 2-aminopyrimidine derivative against multi-drug resistant S. aureus, demonstrating its potential as a therapeutic agent in treating resistant infections .
  • Another investigation into the anticancer properties showed that certain pyrimidine analogs could synergistically enhance the effects of existing chemotherapeutic agents like taxol and camptothecin .

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